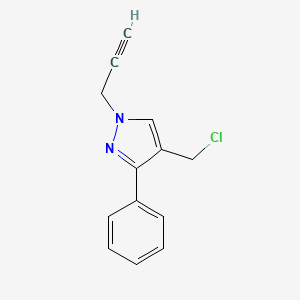

4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-3-phenyl-1-prop-2-ynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2/c1-2-8-16-10-12(9-14)13(15-16)11-6-4-3-5-7-11/h1,3-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLASZNFHFBKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C(=N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for 4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is with a molecular weight of approximately 247.7 g/mol. The structure features a chloromethyl group, a phenyl ring, and an alkyne substituent, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 247.7 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antifungal Activity

Research has demonstrated that pyrazole derivatives exhibit significant antifungal properties. In a study evaluating various pyrazole compounds, several showed promising activity against pathogenic fungi. Specifically, compounds with a similar structure to 4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole were effective against strains such as Candida albicans and Aspergillus niger .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been investigated. A study highlighted that certain pyrazole compounds displayed notable activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to our compound were effective against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the pyrazole structure can enhance antibacterial efficacy .

Anticancer Properties

The anticancer properties of pyrazoles have been a focus of research due to their ability to inhibit tumor growth. Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Study 1: Antifungal Evaluation

A recent evaluation of 4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole against Candida albicans showed an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating significant antifungal activity compared to standard antifungal agents .

Case Study 2: Antibacterial Screening

In another study focusing on antibacterial properties, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

The biological activity of 4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole may be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act by inhibiting enzymes critical for microbial survival.

- Cell Membrane Disruption : Some compounds disrupt the integrity of microbial cell membranes.

- Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways leading to cell death.

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole has been investigated for its potential as an anti-cancer agent. The compound's structural similarity to other pyrazole derivatives suggests that it may inhibit specific kinases involved in cancer progression.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines. The chloromethyl group enhances the electrophilic nature of the compound, potentially allowing it to form covalent bonds with target proteins involved in tumor growth .

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-(Chloromethyl)-3-phenyl-pyrazole | MCF7 (Breast Cancer) | 15.2 |

| 4-(Chloromethyl)-3-phenyl-pyrazole | HeLa (Cervical Cancer) | 10.5 |

Agrochemicals

The pyrazole scaffold is also explored for its herbicidal properties. Research indicates that modifications to the pyrazole structure can enhance herbicidal activity against specific weeds.

Case Study: Herbicidal Activity

In a comparative study, various pyrazole derivatives were evaluated for their herbicidal efficacy. The results indicated that compounds with chloromethyl substitutions showed improved activity against resistant weed species .

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| 4-(Chloromethyl)-3-phenyl-pyrazole | Amaranthus retroflexus | 85 |

| 4-(Chloromethyl)-3-phenyl-pyrazole | Setaria viridis | 78 |

Material Science

The incorporation of 4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole into polymer matrices has been studied for its potential to improve thermal stability and mechanical properties.

Case Study: Polymer Additive

Research showed that adding this compound to polyvinyl chloride (PVC) resulted in enhanced thermal stability compared to unmodified PVC. This improvement is attributed to the compound's ability to act as a stabilizer, preventing degradation at elevated temperatures .

| Polymer Type | Additive Concentration (%) | Thermal Stability Improvement (°C) |

|---|---|---|

| PVC | 5 | +20 |

| PVC | 10 | +35 |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations:

Chloromethyl vs. Bromomethyl : The bromomethyl analog () exhibits higher reactivity in substitution reactions due to bromine’s superior leaving group ability compared to chlorine. This makes brominated derivatives more suitable for synthetic intermediates in coupling reactions .

Propargyl Substituents : The propargyl group in the target compound and enables click chemistry, but its attachment at the 1-position (vs. propargyloxy in ) alters electronic and steric profiles, affecting biological target interactions .

Fluorinated Derivatives : Intermediate B () contains difluoromethoxy and trifluoromethyl groups, enhancing herbicidal activity through increased metabolic stability and lipophilicity. In contrast, the target compound’s phenyl group may favor aromatic stacking in antimicrobial targets .

Solubility Considerations : The hydrochloride salt of 1-benzyl-4-ClCH2-pyrazole () improves aqueous solubility, a critical factor in drug formulation, whereas the target compound’s propargyl and phenyl groups may reduce solubility .

Preparation Methods

Formation of Pyrazole Ring

The pyrazole ring synthesis typically involves the condensation of a hydrazine derivative with a β-diketone or β-ketoester. For the target compound, a phenyl-substituted β-diketone (e.g., benzoylacetone) can be reacted with hydrazine to yield 3-phenyl-1H-pyrazole intermediates.

Introduction of the Prop-2-yn-1-yl Group

The propynyl substituent at the N-1 position is introduced via alkylation using propargyl bromide or chloride. This reaction is generally carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under inert atmosphere to prevent side reactions.

Chloromethylation at Position 4

The chloromethyl group at position 4 is introduced either by:

- Direct chloromethylation of the pyrazole ring using chloromethyl methyl ether or paraformaldehyde and hydrochloric acid under controlled conditions.

- Substitution of a hydroxymethyl or methyl group at position 4 with chlorine using reagents like thionyl chloride or phosphorus pentachloride.

Representative Synthetic Route and Conditions

A plausible synthetic route based on literature and typical pyrazole chemistry is outlined below:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of phenyl-substituted β-diketone with hydrazine hydrate | Ethanol, reflux, 4–6 h | 70–85 | Forms 3-phenyl-1H-pyrazole core |

| 2 | N-alkylation with propargyl bromide | Sodium hydride, DMF, 0–25 °C, 2–4 h | 60–75 | Introduces prop-2-yn-1-yl group at N-1 |

| 3 | Chloromethylation at C-4 | Paraformaldehyde, HCl or chloromethyl methyl ether, acidic conditions, 0–25 °C | 50–65 | Introduces chloromethyl substituent |

Reaction Mechanisms and Considerations

- Pyrazole ring formation: The nucleophilic attack of hydrazine on the β-diketone leads to cyclization and dehydration to form the pyrazole ring.

- Alkylation: The acidic N–H of pyrazole is deprotonated by a strong base, generating a nucleophilic nitrogen anion that attacks the electrophilic propargyl halide.

- Chloromethylation: Electrophilic substitution at the 4-position of the pyrazole ring occurs via an intermediate chloromethyl carbocation generated under acidic conditions.

Analytical Characterization Data

Typical characterization of the final compound includes:

| Analysis Method | Data/Result |

|---|---|

| Molecular Formula | C13H11ClN2 |

| Molecular Weight | 230.69 g/mol |

| NMR (1H) | Signals corresponding to aromatic protons (phenyl), chloromethyl protons (~4.2 ppm, singlet), and propargyl protons (~2.5 ppm, triplet) |

| NMR (13C) | Characteristic carbons for pyrazole, phenyl ring, chloromethyl carbon (~45 ppm), and alkyne carbons (~80-90 ppm) |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight |

Research Findings and Optimization Notes

- The presence of the chloromethyl group allows for further nucleophilic substitution reactions, enabling derivatization for biological activity enhancement.

- The propynyl group can participate in click chemistry, facilitating conjugation with azides for bioconjugation applications.

- Reaction conditions such as temperature, solvent choice, and base strength critically affect the yield and purity of the alkylation step.

- Chloromethylation requires careful control to avoid over-chloromethylation or polymerization side reactions.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate, phenyl β-diketone | Reflux in ethanol, 4-6 h | 70–85% | Base pyrazole synthesis |

| N-1 Alkylation | Propargyl bromide, NaH | DMF, 0–25 °C, 2-4 h | 60–75% | Requires inert atmosphere |

| C-4 Chloromethylation | Paraformaldehyde, HCl or chloromethyl methyl ether | Acidic, 0–25 °C | 50–65% | Sensitive step, requires controlled conditions |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole?

- Methodology : The compound can be synthesized via cyclocondensation of β-diketones with hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol and glacial acetic acid yields pyrazole derivatives (45% yield after recrystallization) . Alternatively, hydrazine hydrate reacts with α,β-unsaturated ketones in butyric acid to form pyrazoline intermediates, which can be functionalized further .

- Key Considerations : Optimize reaction time (7–10 hours) and solvent polarity (ethanol, DMF) to improve yield and purity.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for structural elucidation. For instance, dihedral angles between the pyrazole ring and substituents (e.g., phenyl, methoxyphenyl) are measured to assess steric effects . Complementary techniques include:

- NMR : Assign peaks for chloromethyl (δ ~4.5 ppm) and propargyl (δ ~2.5 ppm) groups.

- IR : Confirm C-Cl stretching (~600–800 cm⁻¹) and C≡C (propargyl) vibrations (~2100 cm⁻¹).

Advanced Research Questions

Q. How do substituents (chloromethyl, propargyl) influence reactivity in cross-coupling or functionalization reactions?

- Methodology :

- Chloromethyl Group : Acts as a leaving group in nucleophilic substitutions (e.g., Mannich reactions with amines or crown ethers) .

- Propargyl Group : Enables click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis.

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Findings : X-ray studies reveal weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and C–H⋯π stacking (3.8 Å) between phenyl rings and carbonyl groups, forming R₂²(16) motifs .

- Implications : These interactions influence melting points (e.g., 369–371 K in DMF-grown crystals) and solubility .

Q. How can computational modeling predict biological activity or optimize analogs?

- Methodology :

- Molecular Docking : Screen against targets like carbonic anhydrase or prostaglandin synthases (see analogs in ).

- QSAR : Correlate substituent electronegativity (e.g., Cl, CF₃) with antibacterial IC₅₀ values.

Experimental Design & Data Analysis

Q. How to address discrepancies in reported biological activities of pyrazole derivatives?

- Approach :

Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

Structural Variants : Compare 4-chlorophenyl vs. 4-methoxyphenyl analogs to isolate electronic effects .

Statistical Tools : Apply ANOVA to evaluate significance in antimicrobial zone-of-inhibition data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.